4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O2/c1-25-13-9-5-4-8-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-6-2-3-7-11(10)18/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLSHHYAXUMCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates oxadiazole and triazole scaffolds. This structure has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 324.33 g/mol. The presence of the 2-fluorophenyl group and methoxyphenyl group is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and interact with cellular pathways involved in cancer proliferation. The oxadiazole and triazole moieties are known for their roles in targeting specific receptors and enzymes that are crucial for tumor growth.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles and triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In a study evaluating a series of oxadiazole derivatives, it was found that compounds similar to the target compound showed high potency against multiple cancer cell lines including breast (MDA-MB-468), leukemia (SR), and melanoma (SK-MEL-5) with inhibition rates exceeding 80% .
| Cell Line | % Inhibition |
|---|---|
| MDA-MB-468 (Breast) | 84.83% |
| SR (Leukemia) | 81.58% |
| SK-MEL-5 (Melanoma) | 90.47% |
Case Studies
- Study on Anticancer Activity : A derivative closely related to the compound was tested against a panel of 58 cancer cell lines at the National Cancer Institute (NCI). The results indicated sub-micromolar IC50 values, demonstrating strong anticancer properties .
- Molecular Docking Studies : Molecular docking studies have revealed that the compound exhibits favorable binding affinities with key proteins involved in cancer progression, such as EGFR and Src kinases . These interactions suggest a mechanism by which the compound could inhibit tumor growth.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have also shown antimicrobial activity. The presence of the triazole ring is particularly noted for its effectiveness against various bacterial strains.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Electronic and Steric Effects
- The 2-methoxyphenyl group on the triazole provides electron-donating effects, improving solubility via polarity .
- Trifluoromethyl Analog () : The CF3 group is strongly electron-withdrawing, which may improve binding affinity to hydrophobic pockets in target proteins but could reduce metabolic stability due to steric bulk .
- Thiophene Analog () : The thiophene ring introduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking), which could enhance binding to aromatic residues in enzymes .
Structural and Crystallographic Insights
- highlights that fluorophenyl substituents can induce planarity in triazole-oxadiazole hybrids, except when bulky groups (e.g., methyl or chloro) are present. The target compound’s 2-fluorophenyl group may adopt a planar conformation, facilitating stacking interactions in crystal structures or target binding pockets .
Inferred Bioactivity
- While specific biological data for the target compound is unavailable, analogs with similar substituents exhibit antiproliferative and enzyme-inhibitory properties. For instance, reports antiproliferative activity for a benzothiazole-triazole hybrid, suggesting the triazole-oxadiazole scaffold is pharmacologically relevant . The 2-fluorophenyl group in the target compound may enhance kinase inhibition, as fluorine is common in kinase inhibitors (e.g., EGFR inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
